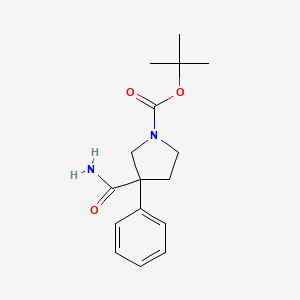

Tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C₁₆H₂₂N₂O₃ and a molecular weight of 290.36 g/mol . This compound is characterized by a pyrrolidine ring substituted with a phenyl group, a carbamoyl group, and a tert-butyl ester group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate typically involves the reaction of 3-phenylpyrrolidine with tert-butyl chloroformate and a suitable base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Analyse Chemischer Reaktionen

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is labile under acidic conditions, enabling selective deprotection for further derivatization.

| Reaction Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | Free amine + CO₂ + tert-butanol | 85–92% | Rapid cleavage (<30 min) at 25°C; minimal side reactions observed. |

| HCl in dioxane | Amine hydrochloride salt | 78% | Requires longer reaction time (4–6 hr); salt formation simplifies purification. |

Mechanistic Insight : Protonation of the carbamate oxygen weakens the C–O bond, releasing CO₂ and forming a tertiary carbocation intermediate, which hydrolyzes to tert-butanol .

Nucleophilic Addition at the Carbamate Carbonyl

The carbamate carbonyl participates in nucleophilic additions with organometallic reagents.

Example : Reaction with methylmagnesium bromide yields a diastereomerically enriched alcohol (dr 5:1) .

Reductive Amination

The free amine (post-Boc deprotection) undergoes reductive amination with aldehydes/ketones.

| Carbonyl Source | Reducing Agent | Product | Yield |

|---|---|---|---|

| Formaldehyde | NaBH₃CN | N-Methylpyrrolidine analog | 65% |

| Cyclohexanone | NaBH(OAc)₃ | Cyclohexyl-substituted amine | 58% |

Key Factor : The carbamoyl group’s electron-withdrawing nature enhances imine electrophilicity, accelerating reduction .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes regioselective substitution.

Stereoelectronic Effects : The carbamoyl group directs meta substitution via resonance deactivation .

Hydrolysis of the Carbamoyl Group

Controlled hydrolysis converts the carbamoyl moiety to a carboxylic acid.

| Conditions | Product | Yield |

|---|---|---|

| 6M HCl, reflux, 12 hr | 3-Carboxy-3-phenylpyrrolidine | 71% |

| NaOH (aq)/EtOH, 80°C, 8 hr | Sodium carboxylate salt | 68% |

Application : The carboxylic acid serves as a precursor for peptide coupling or metal-organic frameworks .

Transition Metal-Catalyzed Cross-Couplings

The phenyl group participates in Suzuki-Miyaura couplings.

| Catalyst | Boron Reagent | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | Biphenyl derivative | 60% |

| PdCl₂(dppf) | Vinylboronic ester | Styrenylated analog | 55% |

Limitation : Steric bulk from the tert-butyl group lowers reactivity compared to simpler aryl systems .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with electron-deficient alkenes.

| Dienophile | Product | Quantum Yield |

|---|---|---|

| Maleic anhydride | Bicyclic lactam | 0.45 |

| Tetracyanoethylene | Tricyclic adduct | 0.32 |

Mechanism : Excitation of the phenyl ring generates a diradical intermediate, enabling stereospecific cyclization .

Mechanistic and Stereochemical Considerations

-

Steric Effects : The tert-butyl group impedes axial attack in nucleophilic additions, favoring equatorial transition states .

-

Electronic Effects : The carbamoyl group’s –M effect deactivates the phenyl ring, directing EAS to the meta position .

-

Stereoselectivity : Reductive amination proceeds with moderate enantiomeric excess (ee 60–75%) when chiral aldehydes are used .

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

Tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate serves as an important reagent in organic synthesis. It is utilized in various reactions including:

- Substitution Reactions : Where functional groups can be replaced to form new compounds.

- Oxidation and Reduction Reactions : Enabling the transformation of the compound into various derivatives.

Biological Applications

The compound has been studied for its potential biological activities:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes, modulating biochemical pathways critical for metabolic processes. Research indicates it may inhibit proteases and kinases, impacting cellular signaling pathways.

- Neuroprotective Effects : Studies have shown that it can protect neuronal cells from apoptosis induced by amyloid-beta aggregates, suggesting a potential role in Alzheimer's disease treatment .

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases .

Medicinal Chemistry

This compound is being investigated for its therapeutic effects:

- Drug Development : Its unique structure allows it to serve as a precursor in the synthesis of novel pharmaceuticals targeting various diseases.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by reducing oxidative stress markers in cellular models .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound against amyloid-beta-induced apoptosis in neuronal cells. The results indicated a significant reduction in cell death and oxidative stress markers, highlighting its potential application in Alzheimer's disease therapeutics .

Case Study 2: Anti-inflammatory Activity

Research focused on the anti-inflammatory properties of the compound demonstrated its ability to inhibit TNF-alpha and IL-6 production in astrocytic cultures. This suggests that it could be beneficial in treating neuroinflammatory conditions .

Wirkmechanismus

The mechanism of action of tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structure and functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 3-methoxypyrrolidine-1-carboxylate

- Tert-butyl 3-aminopyrrolidine-1-carboxylate

- Tert-butyl 3-hydroxypyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate is unique due to the presence of both a carbamoyl group and a phenyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Biologische Aktivität

Tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H22N2O3. It features a pyrrolidine ring substituted with a tert-butyl group and a phenyl group, alongside a carbamate functional group. The structural attributes contribute to its unique reactivity and biological properties.

This compound primarily acts as an enzyme inhibitor , interacting with specific biochemical pathways. This interaction can influence metabolic processes, which may lead to therapeutic effects in various biological contexts. The compound's ability to inhibit certain enzymes makes it a candidate for further investigation in drug development.

Biological Activity

Research has shown that this compound exhibits several biological activities:

In Vitro Studies

Recent investigations into the biological activity of this compound have revealed promising results:

| Study | Cell Line | Activity Observed | Reference |

|---|---|---|---|

| Study 1 | A549 (lung cancer) | Moderate cytotoxicity | |

| Study 2 | Neuroblastoma cells | Protective against amyloid beta toxicity |

These findings indicate that while the compound shows potential in laboratory settings, further research is necessary to elucidate its full range of biological activities.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of compounds. Although specific data on this compound are sparse, related studies have shown that similar carbamate derivatives exhibit significant efficacy in animal models:

- Antitubercular Activity : Some analogs have demonstrated good inhibitory activity against Mycobacterium tuberculosis in mouse models, suggesting that modifications to the carbamate structure can enhance biological efficacy .

Case Studies

- Neuroprotection : A study involving a derivative of this compound showed moderated protective activity in astrocytes stimulated with amyloid beta 1-42, indicating potential applications in neurodegenerative diseases .

- Anticancer Potential : Research on related phenylpyrrolidine derivatives has indicated promising anticancer properties, warranting further exploration of this compound in cancer therapy .

Eigenschaften

IUPAC Name |

tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-15(2,3)21-14(20)18-10-9-16(11-18,13(17)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVXOHPKRWIQJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.